6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
Overview
Description
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazo ring fused to a pyridine ring, with a chlorine atom at the 6th position and a pyridin-2-yl group at the 2nd position. It has garnered significant interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine class of compounds . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb . The exact mechanism by which these compounds interact with their targets and induce changes is still under investigation.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may interfere with the biochemical pathways associated with these diseases.
Result of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may have potent antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with 2-chloropyridine-3-carbaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to reflux temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of 6-substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Similar structure with an ethyl group at the 2nd position.
6-Chloroimidazo[1,2-a]pyridine: Lacks the pyridin-2-yl group at the 2nd position.
2,6-Dichloroimidazo[1,2-a]pyridine: Contains an additional chlorine atom at the 2nd position.
Uniqueness
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the pyridin-2-yl group enhances its binding affinity to molecular targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOAYVVJRXMUFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532571 | |
Record name | 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88594-23-4 | |
Record name | 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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